(1Z)-1-indol-3-ylidene-N-methylmethanamine
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Overview
Description
N-(1H-indol-3-ylmethylene)methanamine is an organic compound with the molecular formula C10H10N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-(1H-indol-3-ylmethylene)methanamine typically involves the condensation of indole-3-carboxaldehyde with methylamine. The reaction is usually carried out in the presence of a catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(1H-indol-3-ylmethylene)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1H-indol-3-ylmethylene)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethylene)methanamine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(1H-indol-3-ylmethylene)methanamine can be compared with other indole derivatives such as:
- (1H-Indol-3-yl)methanamine
- N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
- 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine These compounds share similar structural features but differ in their specific functional groups and biological activities. N-(1H-indol-3-ylmethylene)methanamine is unique due to its specific methylene bridge, which can influence its reactivity and interactions .
Properties
CAS No. |
22980-06-9 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-N-methylmethanimine |
InChI |
InChI=1S/C10H10N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-7,12H,1H3 |
InChI Key |
ZODFSZFJOLTANE-UHFFFAOYSA-N |
Canonical SMILES |
CN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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